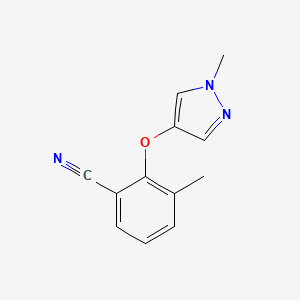
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. MPB has been studied extensively for its potential applications in cancer treatment, neurodegenerative diseases, and cardiovascular disorders.
Mecanismo De Acción
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile inhibits PKC activity by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been shown to have neuroprotective effects. PKC is involved in the regulation of synaptic plasticity and memory formation. 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been found to enhance memory retention and prevent cognitive decline in animal models of Alzheimer's disease. 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. However, its use in experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
Further research is needed to fully understand the mechanisms underlying 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile's anticancer, neuroprotective, and cardioprotective effects. Additionally, the development of more potent and selective PKC inhibitors could lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile involves the reaction of 4-chloro-3-nitrobenzonitrile with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with sodium borohydride to yield 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile. The purity of the compound can be further enhanced by recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been studied for its potential applications in cancer treatment. PKC is known to play a crucial role in cancer cell proliferation and survival. 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been shown to inhibit PKC activity and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been found to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin.
Propiedades
IUPAC Name |
3-methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-4-3-5-10(6-13)12(9)16-11-7-14-15(2)8-11/h3-5,7-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGAKHRMDISBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)

![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)

